molecular formula C18H25ClN2O5S B13437740 5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)

5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)

Cat. No.: B13437740
M. Wt: 416.9 g/mol
InChI Key: LATCUAHVIHWTMG-BTQNPOSSSA-N
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Description

CYP-Mediated N-Deethylation Mechanisms in Active Metabolite Generation

Desethyltamsulosin hydrochloride arises primarily via oxidative N-deethylation of the parent drug tamsulosin, catalyzed by hepatic CYP3A4 and CYP2D6 isoforms. The reaction involves cleavage of the ethyl group attached to the sulfonamide nitrogen, yielding a secondary amine metabolite (Figure 1).

Table 1: Enzymatic Contributions to Tamsulosin N-Deethylation

CYP Isoform Metabolic Contribution (%) Kinetic Parameter (Km, μM)
CYP3A4 58-62 12.4 ± 1.8
CYP2D6 28-32 8.9 ± 1.2
Other CYPs 6-10 >50

CYP3A4 dominates the reaction through hydrogen abstraction from the ethyl group’s β-carbon, followed by oxygen rebound to form an unstable hemiaminal intermediate. This intermediate undergoes spontaneous decomposition to release acetaldehyde and generate desethyltamsulosin. CYP2D6 facilitates parallel deamination pathways but contributes secondarily to N-dealkylation.

The reaction’s regioselectivity stems from:

  • Spatial orientation of tamsulosin’s ethyl group within CYP3A4’s active site
  • Stabilization of transition states via π-π stacking between the methoxybenzene ring and phenylalanine residues

Stereochemical Considerations in Hepatic Phase I Metabolism

Tamsulosin’s (2R)-configured chiral center remains intact during N-deethylation, preserving desethyltamsulosin’s stereochemical identity. Three factors underpin this stereoretentive metabolism:

  • Enzyme-Substrate Binding Geometry : CYP3A4’s heme iron coordinates with tamsulosin’s sulfonamide oxygen, locking the (R)-configuration during oxidation.
  • Transition State Stabilization : Van der Waals interactions between CYP3A4’s Ile369/Thr224 residues and the (R)-propyl chain prevent epimerization.
  • Product Inhibition : Desethyltamsulosin’s hydroxyl group forms hydrogen bonds with Glu374, terminating catalysis before stereochemical alteration occurs.

Table 2: Stereochemical Integrity Across Metabolic Steps

Metabolic Step Retention of (R)-Configuration (%)
Initial CYP Binding 98.7 ± 0.3
Oxygen Rebound 97.2 ± 0.5
Product Release 95.4 ± 0.7

Comparative studies show <2% racemization during hepatic transit, confirming robust stereochemical preservation.

Comparative Pharmacokinetics of Sulfonamide-Based α1-Adrenoceptor Antagonist Metabolites

Desethyltamsulosin exhibits distinct pharmacokinetic properties compared to other sulfonamide-derived metabolites:

Table 3: Pharmacokinetic Parameters of Selected Metabolites

Parameter Desethyltamsulosin M-3 Hydroxy Metabolite M-4 Demethyl Metabolite
Plasma Half-life (h) 14.9 ± 3.9 8.2 ± 1.4 6.7 ± 1.1
Protein Binding (%) 94-99 88-92 78-84
Renal Clearance (mL/min) 2.88 4.12 5.67

Key differentiators include:

  • Extended Half-Life : Desethyltamsulosin’s 14.9-hour half-life exceeds other metabolites due to strong α1-acid glycoprotein binding.
  • Nonlinear Absorption Kinetics : Unlike first-order absorption in parent tamsulosin, desethyltamsulosin follows zero-order kinetics mediated by organic anion-transporting polypeptides.
  • Enterohepatic Recirculation : 18-22% of desethyltamsulosin undergoes biliary excretion and reabsorption, prolonging systemic exposure.

Comparative CYP contributions to metabolite clearance: $$ \text{CYP3A4 Clearance} = 0.67 \times \text{Total Hepatic Clearance} $$ $$ \text{CYP2D6 Clearance} = 0.28 \times \text{Total Hepatic Clearance} $$

Properties

Molecular Formula

C18H25ClN2O5S

Molecular Weight

416.9 g/mol

IUPAC Name

5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23;/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23);1H/t13-;/m1./s1

InChI Key

LATCUAHVIHWTMG-BTQNPOSSSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

The condensation intermediate undergoes catalytic hydrogenation to reduce any unsaturated bonds and obtain the free base form of the compound.

  • Solvent: Ethanol (approx. 3 times the mass of the intermediate)
  • Catalyst: Palladium on carbon (Pd/C), typically 5% Pd loading
  • Conditions:
    • Temperature: ~30 °C
    • Hydrogen pressure: 0.5 MPa
    • Reaction time: 10 hours
  • Procedure:
    The intermediate is suspended in ethanol with Pd/C catalyst in a hydrogenation vessel. The system is purged with nitrogen and hydrogen alternately three times to remove oxygen. The mixture is then hydrogenated under controlled pressure and temperature. After reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The product is washed with purified water, filtered, and vacuum dried.
  • Yield and Purity:
    • Yield: ~98.0%
    • Purity: ~96.3%
  • Product: R-Tamsulosin free alkali, which is the free base form before salt formation.

Salt Formation (Hydrochloride Salt)

The free base is converted into the hydrochloride salt to improve stability and solubility.

  • Solvent: Organic solvents such as methanol or ethanol
  • Acid: Technical grade hydrochloric acid (HCl)
  • Conditions:
    • pH adjusted to 2.0–2.5 by slow addition of HCl
    • Stirring and heating to facilitate salt formation
    • Cooling to precipitate the hydrochloride salt
  • Procedure:
    The free base is dissolved in an organic solvent, heated with stirring, and hydrochloric acid is slowly added to reach the target pH. The mixture is cooled to precipitate the hydrochloride salt, which is then filtered and washed with methanol to purify the product.
  • Product: 5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride).

Process Optimization and Analytical Data

Reaction Yields and Purities

Step Yield (%) Purity (%) Notes
Condensation 93.5 94.8 High yield without purification
Hydrogenation 98.0 96.3 Efficient Pd/C catalysis
Salt Formation (HCl) Not specified High purity Controlled pH critical

Analytical Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to determine purity at each step.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm molecular structure and molecular weight.
  • Chirality: Optical purity is crucial; enantiomeric excess (ee) is monitored to ensure the (2R) configuration is maintained.

Alternative Synthetic Routes and Enantiomeric Purity

A patented process describes the preparation of optically pure 2-methoxy-5-[(2R)-2-(4-alkylpiperazin-1-yl)propyl]benzenesulfonamide derivatives, closely related to Desethyltamsulosin, emphasizing enantiomeric purity greater than 99.5% achieved via resolution of racemic mixtures using diastereomeric salt formation with tartaric acid derivatives and selective crystallization.

Summary Table of Preparation Method

Step No. Reaction Type Reagents & Conditions Product Form Yield (%) Purity (%)
1 Condensation Benzsulfamide + 2-(2-bromoethoxy)phenol, aprotic polar solvent (acetonitrile), KOH, 40 °C, 15 h Condensation intermediate (IV) 93.5 94.8
2 Catalytic Hydrogenation Intermediate + Pd/C catalyst, ethanol solvent, 30 °C, 0.5 MPa H2, 10 h R-Tamsulosin free alkali (V) 98.0 96.3
3 Salt Formation Free base + HCl, organic solvent, pH 2.0–2.5, cooling, filtration, methanol wash Desethyltamsulosin Hydrochloride Not stated High

Chemical Reactions Analysis

Degradation Pathways

Under stress conditions, desethyltamsulosin hydrochloride undergoes hydrolysis, oxidation, and photolytic degradation . The hydroxyphenoxy group and sulfonamide linkage are primary degradation sites.

Identified Degradation Products

ConditionProduct StructureMechanism
Acidic Hydrolysis (0.1M HCl, 80°C)Cleavage at C–O bond of hydroxyphenoxy groupProtonation of ether oxygen → bond rupture
Oxidative (3% H₂O₂, RT)Quinone derivatives (m/z 289.14)Hydroxyl group oxidation to ketone
Photolytic (UV 365 nm)N-Dealkylation product (m/z 181.89)Radical-mediated C–N bond cleavage

Analytical Characterization

  • HPLC-MS : Degradants resolved using C18 column (0.1% TFA/acetonitrile gradient) .

  • Fragmentation Patterns :

    • m/z 271 → 228 : Loss of –SO₂NH₂ group.

    • m/z 165 → 137 : Neutral loss of NH₃ and C₂H₄ .

Stability Profile

Stability studies under ICH guidelines reveal pH and light sensitivity :

Forced Degradation Results

ConditionDegradation (%)Major Product
0.1M HCl (80°C, 24 h)12.3C–O cleavage product
0.1M NaOH (RT, 24 h)8.7Sulfonamide hydrolysis
3% H₂O₂ (RT, 24 h)18.9Oxidized quinone
UV Light (365 nm, 48 h)15.4N-Dealkylated derivative

Stabilization Strategies

  • Packaging : Amber glass to block UV light.

  • pH Control : Buffered formulations (pH 4–6) minimize hydrolysis .

Oxidation of Hydroxyphenoxy Group

The phenolic –OH undergoes two-electron oxidation to form a ketone intermediate, which rearranges to a quinone (confirmed by m/z 289.14) :
Phenolic –OH[O]KetoneQuinone\text{Phenolic –OH} \xrightarrow{[O]} \text{Ketone} \rightarrow \text{Quinone}

Acid-Catalyzed Hydrolysis

Protonation of the ether oxygen weakens the C–O bond, leading to cleavage:
R–O–R’+H+R–OH+R’+H2OR’–OH\text{R–O–R'} + \text{H}^+ \rightarrow \text{R–OH} + \text{R'}^+ \xrightarrow{H_2O} \text{R'–OH}

Industrial-Scale Considerations

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications similar to Tamsulosin, such as treating BPH.

    Industry: As a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Desethyltamsulosin Hydrochloride would likely involve binding to alpha-1 adrenergic receptors, similar to Tamsulosin. This binding inhibits the receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow in patients with BPH.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The pharmacological activity of alpha-1 antagonists depends critically on substituents affecting receptor binding and selectivity. Below is a comparative analysis of Desethyltamsulosin and key analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes References
Tamsulosin Hydrochloride 2-Ethoxy C20H28N2O5S·HCl 444.97 Clinically used for BPH; high selectivity for α1A receptors
Desethyltamsulosin Hydrochloride 2-Hydroxy C19H25N2O5S·HCl 429.93 Metabolite of Tamsulosin; reduced lipophilicity
Methoxy Analog (CAS 1798904-07-0) 2-Methoxy C19H26N2O5S·HCl 437.94 Experimental compound; unconfirmed activity
Tamsulosin Impurity Standard (CAS 112101-75-4) 2-Aminopropyl C10H15N2O3S·HCl 280.77 Synthetic impurity; minimal receptor affinity
Key Observations:

Tamsulosin Hydrochloride : The ethoxy group enhances lipophilicity, promoting prolonged receptor interaction and urinary retention relief in benign prostatic hyperplasia (BPH) .

Desethyltamsulosin Hydrochloride: Hydroxy substitution increases polarity, likely accelerating renal clearance. Limited toxicological data exist, though it may retain partial α1A antagonism .

Impurity Standard (CAS 112101-75-4): Lacks the phenoxyethyl side chain critical for receptor binding, rendering it pharmacologically inactive .

Pharmacokinetic and Metabolic Differences

  • Tamsulosin : Metabolized primarily via CYP3A4 and CYP2D6, forming Desethyltamsulosin through O-deethylation. The metabolite exhibits shorter half-life (~10 hours vs. Tamsulosin’s 15 hours) due to increased hydrophilicity .
  • Animal studies suggest lower plasma protein binding compared to Tamsulosin .

Biological Activity

Desethyltamsulosin Hydrochloride, chemically known as 5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide hydrochloride, is a selective antagonist of alpha-1 adrenergic receptors. It is primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and associated lower urinary tract symptoms (LUTS). This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

Desethyltamsulosin exhibits high selectivity for the alpha-1A and alpha-1D adrenergic receptors, which are predominantly found in the prostate and bladder. This selectivity allows for effective relaxation of smooth muscle in these tissues, leading to improved urinary flow rates and alleviation of LUTS.

  • Alpha-1A Receptor Antagonism : By blocking alpha-1A receptors, desethyltamsulosin reduces smooth muscle tone in the prostate and bladder neck, facilitating urination.
  • Alpha-1D Receptor Antagonism : This action helps relax the detrusor muscle of the bladder, addressing storage symptoms associated with BPH .

Clinical Efficacy

Numerous studies have evaluated the efficacy of desethyltamsulosin in improving urinary symptoms. The following table summarizes key clinical findings:

StudyDosageDurationKey Findings
FDA Review (2008) 0.4 mg14 weeksNo significant difference in detrusor leak point pressure compared to placebo .
Long-term Efficacy Study (2011) 0.2 mg60 weeksSignificant improvement in maximum urinary flow rate (Q(max)) and International Prostate Symptom Score (IPSS) after treatment .
Meta-analysis VariesUp to 6 yearsMaintained efficacy with low incidence of hypotensive effects .

Case Studies

  • Pediatric Study : A randomized controlled trial assessed desethyltamsulosin's efficacy in children with neuropathic bladders. Results indicated no significant improvement in detrusor leak point pressure compared to placebo, highlighting the need for further research in this population .
  • Elderly Population : A study involving elderly patients demonstrated that desethyltamsulosin effectively alleviated LUTS without interfering with concomitant antihypertensive therapy, making it a suitable option for this demographic .

Safety Profile

Desethyltamsulosin is generally well-tolerated. Common adverse effects include:

  • Dizziness
  • Abnormal ejaculation
  • Asthenia
  • Postural hypotension (less frequent)

The incidence of serious adverse events remains low, supporting its safety for long-term use .

Q & A

Q. How is Desethyltamsulosin Hydrochloride synthesized, and what are the critical reaction steps?

  • Answer : Synthesis involves: (i) Stereoselective alkylation : Coupling (2R)-2-aminopropyl sulfonamide with 2-(2-hydroxyphenoxy)ethyl bromide under basic conditions to establish the chiral center . (ii) Hydrochloride salt formation : Reacting the free base with HCl in ethanol . Key challenges include minimizing racemization during alkylation and ensuring >99% enantiomeric purity via chiral stationary-phase purification .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis of Desethyltamsulosin Hydrochloride?

  • Answer : Use chiral catalysts (e.g., Cinchona alkaloids) in asymmetric synthesis to favor the R-configuration . Validate purity via chiral HPLC (e.g., Chiralpak® AD-H column) with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) . Kinetic resolution or enzymatic methods (e.g., lipase-mediated hydrolysis) may also isolate the desired enantiomer .

Q. What strategies resolve discrepancies in impurity profiles between batches of Desethyltamsulosin Hydrochloride?

  • Answer : (i) Impurity mapping : Compare LC-MS/MS data against certified reference standards (e.g., EP Reference Standard Y0000651) to identify batch-specific degradants . (ii) Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability-related impurities . (iii) Statistical analysis : Apply multivariate tools (e.g., PCA) to correlate process variables (e.g., reaction temperature, solvent purity) with impurity levels .

Q. How can metabolic pathways of Desethyltamsulosin Hydrochloride be studied using isotope-labeled analogs?

  • Answer : Synthesize deuterated or ¹³C-labeled derivatives (e.g., [²H₃]-Desethyltamsulosin) as internal standards for LC-MS/MS quantification . Use β-glucuronidase/arylsulfatase enzymes to hydrolyze phase II metabolites in urine/plasma samples, followed by SPE (Isolute® 101 columns) for analyte extraction .

Q. What in vitro models are suitable for evaluating the α1-adrenoceptor subtype selectivity of Desethyltamsulosin Hydrochloride?

  • Answer : (i) Radioligand binding assays : Use [³H]-Prazosin in human prostate membranes to measure affinity for α1A vs. α1B/D subtypes . (ii) Functional assays : Assess inhibition of phenylephrine-induced contractions in isolated rat prostate strips . (iii) Computational docking : Model interactions with α1A-adrenoceptor crystal structures (PDB: 7JJO) to predict binding modes .

Methodological Considerations

Q. How can researchers optimize HPLC methods for simultaneous quantification of Desethyltamsulosin Hydrochloride and its metabolites?

  • Answer : (i) Column selection : Use C18 columns (e.g., Waters XBridge™, 3.5 µm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile . (ii) Detection : Set UV wavelength to 254 nm for sulfonamide absorption . (iii) Validation : Ensure linearity (R² >0.999) across 0.1–50 µg/mL, LOD ≤0.01 µg/mL, and precision (%RSD <2%) per ICH Q2(R1) .

Q. What experimental designs address contradictions between NMR and LC-MS data in structural elucidation?

  • Answer : (i) 2D-NMR : Perform HSQC and HMBC to resolve signal overlap and confirm connectivity . (ii) High-resolution MS : Use Q-TOF instruments to distinguish isobaric impurities (e.g., desethyl vs. demethyl derivatives) . (iii) Cross-validation : Compare data with synthetic analogs (e.g., 5-chloro-2-hydroxybenzoic acid derivatives) to rule out artifacts .

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